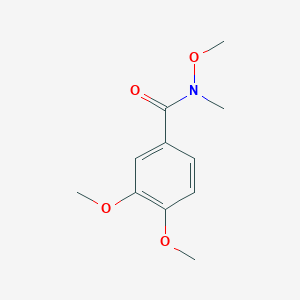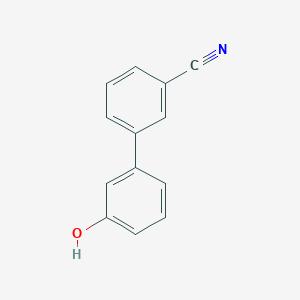
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOX belongs to the oxazole family of compounds and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide is not fully understood. However, it has been proposed that N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide. One area of interest is the development of novel N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide and its potential therapeutic applications.
Synthesemethoden
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylhydrazine with glyoxal in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final step involves the hydrolysis of the resulting ethyl ester to yield N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
145441-10-7 |
|---|---|
Produktname |
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide |
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-3-5-9(2)12(8)14-13(17)11-6-10(7-16)15-18-11/h3-6,16H,7H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
JSBYWOSZVUDWRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)CO |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)CO |
Synonyme |
N-(2,6-dimethylphenyl)-3-(hydroxymethyl)oxazole-5-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



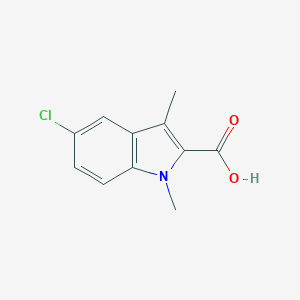

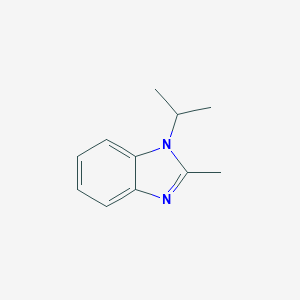
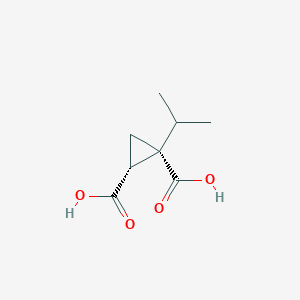
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
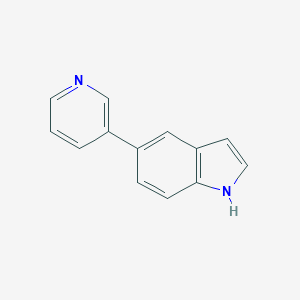
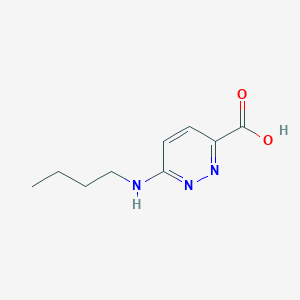
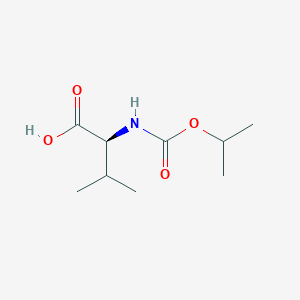
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
